1-(5-Bromo-6-chloropyridin-2-yl)-N-methylmethanamine
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Overview
Description
1-(5-Bromo-6-chloropyridin-2-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, along with a methylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-6-chloropyridin-2-yl)-N-methylmethanamine typically involves the halogenation of pyridine derivatives followed by the introduction of the methylmethanamine group. One common method involves the bromination and chlorination of 2-aminopyridine, followed by a reaction with formaldehyde and methylamine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-6-chloropyridin-2-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
1-(5-Bromo-6-chloropyridin-2-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated pyridine derivatives with biological molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-6-chloropyridin-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, influencing their activity. The methylmethanamine group can also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-chloropyridin-2-amine: This compound is similar in structure but lacks the methylmethanamine group.
(5-Bromo-6-chloropyridin-2-yl)(pyrrolidin-1-yl)methanone: Another derivative with a different functional group attached to the pyridine ring.
Uniqueness
1-(5-Bromo-6-chloropyridin-2-yl)-N-methylmethanamine is unique due to the combination of halogen atoms and the methylmethanamine group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C7H8BrClN2 |
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Molecular Weight |
235.51 g/mol |
IUPAC Name |
1-(5-bromo-6-chloropyridin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H8BrClN2/c1-10-4-5-2-3-6(8)7(9)11-5/h2-3,10H,4H2,1H3 |
InChI Key |
OATHGOJDGICBQW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC(=C(C=C1)Br)Cl |
Origin of Product |
United States |
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